Bicyclic Core Heteroatom Identity (O vs. S vs. SO2) Determines TAAR1 Pharmacophore Engagement
The 2-oxa-5-azabicyclo[2.2.1]heptane core present in the target compound is a validated pharmacophore for trace amine-associated receptor 1 (TAAR1) agonism, with closely related 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives achieving IC50 values as low as 2.20 nM against rat TAAR1 in HEK-293 cellular assays [1]. The corresponding 2-thia analog (2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone) and the 2,2-dioxido-2-thia analog (CAS 2034301-32-9) have no published TAAR1 binding data, representing an unquantified risk for target-based screening programs [2]. The oxygen bridge provides distinct hydrogen-bond acceptor geometry (C-O-C angle ~110° vs. C-S-C angle ~99°) and reduced lipophilicity (estimated ΔlogP ≈ −0.7 vs. the thia analog), which can influence both potency and selectivity profiles .
| Evidence Dimension | TAAR1 binding affinity (IC50) of 2-oxa-5-azabicyclo[2.2.1]heptane-containing analogs vs. thia/dioxido-thia analogs |
|---|---|
| Target Compound Data | Target compound not directly assayed; scaffold class representative Example 59 (US9790230): IC50 = 2.20 nM (rat TAAR1) |
| Comparator Or Baseline | 2-Thia analog: no published TAAR1 data; 2,2-Dioxido-2-thia analog: no published TAAR1 data. Class baseline: Example 14 IC50 = 5 nM (mouse TAAR1), 192 nM (rat TAAR1) |
| Quantified Difference | ≥87-fold variation in TAAR1 IC50 observed within the 2-oxa-5-azabicyclo[2.2.1]heptane chemotype alone (2.20–192 nM), demonstrating single-digit nanomolar potency is achievable but not guaranteed across analogs |
| Conditions | HEK-293 cells stably expressing rat or mouse TAAR1; DMEM high glucose, 10% FCS, 37 °C, 5% CO2 |
Why This Matters
For TAAR1-targeted screening cascades, the 2-oxa analog is the only member of this congeneric series with documented nanomolar TAAR1 engagement potential, while the thia and sulfone analogs represent an unqualified risk of target inactivity.
- [1] BindingDB. BDBM348652 (4-Chloro-N-[4-[(1S,3R,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-yl]phenyl]benzamide, IC50 5 nM mouse TAAR1, 192 nM rat TAAR1); BDBM348697 (4-[(1S,3R,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-yl]-N-[4-(trifluoromethyl)phenyl]benzamide, IC50 2.20 nM rat TAAR1). Assay: HEK-293 cells stably expressing TAAR1. View Source
- [2] Cecere G, Galley G, Hu Y, Norcross R, Pflieger P, Shen H. 2-Oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives. US Patent 9,790,230 B2. Examples 14 and 59. Assigned to Hoffmann-La Roche Inc., issued 2017. View Source
